molecular formula C12H17N4OS+ B1217682 Thiamine CAS No. 70-16-6

Thiamine

Cat. No.: B1217682
CAS No.: 70-16-6
M. Wt: 265.36 g/mol
InChI Key: JZRWCGZRTZMZEH-UHFFFAOYSA-N
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Description

Thiamine, also known as vitamin B1, is a water-soluble vitamin that is essential for human health. It was the first B vitamin to be discovered and plays a crucial role in the metabolism of carbohydrates, fats, and proteins. This compound is found in various foods, including whole grains, legumes, and some meats and fish. It is also commercially synthesized for use as a dietary supplement and medication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine can be synthesized through several chemical routes. One common method involves the reaction of 4-methyl-5-(2-hydroxyethyl)thiazole with 2-methyl-4-amino-5-chloromethylpyrimidine under basic conditions to form this compound . The reaction typically requires a solvent such as methanol and a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced by reacting this compound nitrate with hydrochloric acid. The process involves heating concentrated hydrochloric acid, cooling and drying the desorbed hydrogen chloride gas, and then introducing it to a methanol solution of this compound nitrate. The resulting this compound hydrochloride is then filtered, washed, and dried .

Chemical Reactions Analysis

Types of Reactions: Thiamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thiamine exerts its effects primarily through its active form, this compound pyrophosphate. This coenzyme is involved in several key metabolic pathways, including the decarboxylation of pyruvic acid and alpha-ketoacids. This compound pyrophosphate acts as a cofactor for enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, which are crucial for energy production and the synthesis of nucleic acids and fatty acids .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRWCGZRTZMZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N4OS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220251
Record name Thiamine ion
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Molecular Weight

265.36 g/mol
Source PubChem
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Physical Description

Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid
Record name Thiamine
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Record name Thiamine
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Solubility

500.0 mg/mL
Record name Thiamine
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Mechanism of Action

It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux. Thiamine is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives. Natural derivatives of thiamine phosphate, such as thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), also sometimes called thiamine pyrophosphate (TPP), thiamine triphosphate (ThTP), and thiamine triphosphate (AThTP), that act as coenzymes in addition to their each unique biological functions.
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CAS No.

70-16-6, 59-43-8
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium
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Record name Thiamine ion
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Record name THIAMINE ION
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Record name Thiamine
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Melting Point

248 °C
Record name Thiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00152
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Record name Thiamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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